molecular formula C19H14FNO2 B458139 3-fluoro-N-(2-phenoxyphenyl)benzamide CAS No. 546096-30-4

3-fluoro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B458139
CAS No.: 546096-30-4
M. Wt: 307.3g/mol
InChI Key: OHWFEYBAZKCRAX-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-phenoxyphenyl)benzamide is a fluorinated benzamide derivative featuring a 3-fluorobenzoyl group linked to a 2-phenoxyaniline moiety. The crystal structure of related compounds reveals monoclinic systems (space group P21/c) with C–H⋯O and C–H⋯π interactions stabilizing the lattice .

Properties

CAS No.

546096-30-4

Molecular Formula

C19H14FNO2

Molecular Weight

307.3g/mol

IUPAC Name

3-fluoro-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14FNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)

InChI Key

OHWFEYBAZKCRAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Compounds Compared:

3-Fluoro-N-(2-(Trifluoromethyl)Phenyl)Benzamide (1T2F) Substituents: 2-(Trifluoromethyl)phenyl group. Interactions: Weak C–H⋯F hydrogen bonds and C–F⋯F–C interactions. Crystal Data: Not fully reported, but motifs involve (3, −1) bond-critical points (BCPs) for weak interactions.

4-Chloro-N-(2-Phenoxyphenyl)Benzamide Substituents: 4-Chlorobenzoyl and 2-phenoxyphenyl groups. Interactions: C–H⋯O hydrogen bonds and C–Cl⋯π interactions. Crystal Data: Monoclinic (P21/c), a = 19.328 Å, Z = 4, R1 = 0.0582.

6d: 3-Fluoro-N-(3-(2-Fluorophenyl)-4-(4-Fluorophenyl)Thiazol-2(3H)-Ylidene)Benzamide

  • Substituents: Thiazoline core with multiple fluorophenyl groups.
  • Interactions: N–H⋯O and F⋯H bonds.
  • Biological Activity: IC50 = 1.47 ± 0.05 μM (α-glucosidase inhibition).

VU0366248: N-(3-Chloro-2-Fluorophenyl)-3-Cyano-5-Fluorobenzamide Substituents: 3-Cyano, 5-fluoro, and 3-chloro-2-fluorophenyl groups. Pharmacology: Positive allosteric modulator of mGlu5 receptors.

Physicochemical and Hydrogen-Bonding Profiles

Compound Substituents Hydrogen-Bonding Features Lipophilicity (Predicted)
3-Fluoro-N-(2-phenoxyphenyl)benzamide 3-Fluorobenzoyl, 2-phenoxyphenyl Amide N–H⋯O, C–H⋯π interactions Moderate (logP ~3.5)*
1T2F 2-(Trifluoromethyl)phenyl Weak C–H⋯F, C–F⋯F–C High (logP ~4.2)*
6d Thiazoline core, multiple fluorophenyl N–H⋯O, F⋯H Moderate (logP ~3.8)*
VU0366248 3-Cyano, 5-fluoro, 3-Cl-2-F-phenyl Amide N–H⋯O, C≡N dipole interactions High (logP ~4.0)*

*Estimated based on substituent contributions.

  • Fluorine Positioning: The 3-fluoro substituent in the target compound enhances electronegativity without steric hindrance, unlike 1T2F’s bulky trifluoromethyl group. This difference impacts both hydrogen-bonding capacity and molecular packing .
  • Phenoxyphenyl vs. Heterocyclic Cores: The phenoxyphenyl group in the target compound enables π-π stacking, whereas thiazoline (6d) or oxadiazole () cores introduce conformational constraints and heteroatom-mediated interactions .

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